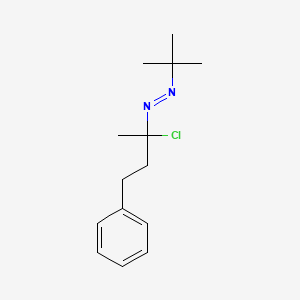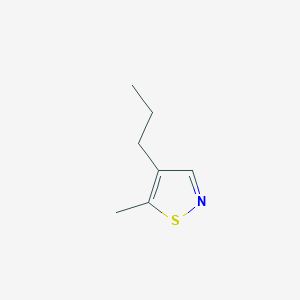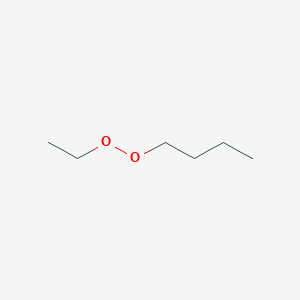
(E)-1-tert-Butyl-2-(2-chloro-4-phenylbutan-2-yl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-tert-Butyl-2-(2-chloro-4-phenylbutan-2-yl)diazene is an organic compound characterized by its unique diazene functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-tert-Butyl-2-(2-chloro-4-phenylbutan-2-yl)diazene typically involves the reaction of tert-butylamine with 2-chloro-4-phenylbutan-2-one under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the diazene group. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-tert-Butyl-2-(2-chloro-4-phenylbutan-2-yl)diazene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene group into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(E)-1-tert-Butyl-2-(2-chloro-4-phenylbutan-2-yl)diazene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-1-tert-Butyl-2-(2-chloro-4-phenylbutan-2-yl)diazene involves its interaction with specific molecular targets. The diazene group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-tert-Butyl-2-(2-chloro-4-phenylbutan-2-yl)hydrazine
- (E)-1-tert-Butyl-2-(2-chloro-4-phenylbutan-2-yl)amine
- (E)-1-tert-Butyl-2-(2-chloro-4-phenylbutan-2-yl)ketone
Uniqueness
(E)-1-tert-Butyl-2-(2-chloro-4-phenylbutan-2-yl)diazene is unique due to its diazene functional group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that may lack the diazene group or possess different functional groups, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
57908-80-2 |
|---|---|
Molekularformel |
C14H21ClN2 |
Molekulargewicht |
252.78 g/mol |
IUPAC-Name |
tert-butyl-(2-chloro-4-phenylbutan-2-yl)diazene |
InChI |
InChI=1S/C14H21ClN2/c1-13(2,3)16-17-14(4,15)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
InChI-Schlüssel |
MKIAOPOZMIMDJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N=NC(C)(CCC1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[7-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]quinoline](/img/structure/B14621394.png)

![[1,3]Oxazolo[4,5-c][1,6]naphthyridin-2(3H)-one](/img/structure/B14621410.png)



![1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol](/img/structure/B14621430.png)


![3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one](/img/structure/B14621445.png)



